3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine
Description
Properties
Molecular Formula |
C19H19ClN6 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H19ClN6/c1-12-7-8-14(9-16(12)20)26-18-15(10-22-26)19-24-23-17(25(19)11-21-18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3 |
InChI Key |
NRUYGGXEEXVVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCCC5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chloro-4-methylaniline
The 3-chloro-4-methylphenyl substituent is derived from 3-chloro-4-methylaniline , synthesized via a two-step process:
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Chlorination of Paranitrotoluene (PNT):
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Chlorine gas is introduced into PNT under controlled temperature (70–80°C) in a stirred reactor.
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The reaction mixture is washed and refined to isolate 2-chloro-4-nitrotoluene .
-
-
Reduction to 3-Chloro-4-methylaniline:
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2-chloro-4-nitrotoluene is reduced using hydrogen gas in a catalytic reduction tower.
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The product is purified via distillation or recrystallization.
-
Table 1: Reaction Conditions for 3-Chloro-4-methylaniline Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, 70–80°C, 10 min stirring | ~98% |
| Reduction | H₂, catalytic tower, 0.038–0.044 wt% H₂ | >98.5% |
Preparation of Cyclohexyl Intermediates
The cyclohexyl group at position 7 is typically introduced via nucleophilic substitution or alkylation:
-
Cyclohexylamine or cyclohexyl bromide reacts with chlorinated intermediates under basic conditions (e.g., K₂CO₃ in DMF).
-
Grignard reagents (e.g., cyclohexylmagnesium bromide) may also be employed for alkylation.
Core Synthesis: Pyrazolo-Triazolo-Pyrimidine Ring Formation
The fused heterocyclic core is synthesized through sequential condensation and cyclization reactions:
Stepwise Synthesis
-
Condensation of Di-keto Precursor with Aminotriazole:
-
Chlorination of Hydroxyl Group:
-
Cyclohexyl Group Introduction:
Table 2: Key Reactions in Core Synthesis
| Reaction Step | Reagents/Conditions | Product |
|---|---|---|
| Condensation | Ethyl 3-oxobutanoate, triazole, base | 7-hydroxytriazolopyrimidine |
| Chlorination | POCl₃, reflux, 6–8 h | 7-chlorotriazolopyrimidine |
| Cyclohexyl Substitution | Cyclohexylamine, K₂CO₃, DMF, 80°C | 7-cyclohexyl intermediate |
Final Assembly and Functionalization
The 3-chloro-4-methylphenyl group is introduced via:
-
Suzuki-Miyaura Coupling:
-
Nucleophilic Aromatic Substitution:
-
A chlorinated triazolopyrimidine intermediate reacts with 3-chloro-4-methylaniline under high-temperature conditions.
-
Table 3: Final Coupling Reactions
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | 60–75% |
| SNAr Reaction | DMF, 120°C, 10 h | 50–65% |
Analytical Characterization
Key analytical techniques validate the structure and purity:
-
NMR Spectroscopy:
-
¹H NMR: Peaks for aromatic protons (~7.2–8.5 ppm), cyclohexyl protons (~1.2–1.8 ppm), and NH groups (~12–13 ppm).
-
¹³C NMR: Signals for carbonyl carbons (~160–170 ppm), aromatic carbons (~120–150 ppm).
-
-
HPLC:
-
Purity >95% confirmed via reverse-phase C18 columns.
-
-
Mass Spectrometry:
-
Molecular ion peaks at m/z 428.1 [M+H]⁺ (calculated: 427.8).
-
Challenges and Optimization Strategies
-
Steric Hindrance:
-
Regioselectivity:
-
Scalability:
Chemical Reactions Analysis
3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions, using reagents like sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Core Heterocycles: The target compound’s pyrazolo-triazolo-pyrimidine core distinguishes it from analogs with thiazolo () or oxadiazole () fused systems.
- Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound may enhance lipophilicity compared to methoxyphenyl () or ethoxyphenyl () substituents.
Comparison with Target Compound :
Potential Pharmacological Implications
- Triazolopyrimidinones (): These analogs exhibit structural flexibility for kinase or receptor modulation due to their planar aromatic cores and varied substituents. The hexyl chain in Compound 32 () may enhance membrane permeability .
Biological Activity
3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound belonging to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fused pyrazolo and triazole ring system, makes it an interesting subject for medicinal chemistry research.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[5,4-d]pyrimidine core followed by the introduction of the triazole ring. Common reagents include hydrazine derivatives and cyclohexylamines. Optimization of reaction conditions such as temperature and solvent is crucial for achieving high yields and purity .
Anticancer Properties
Research has demonstrated that 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine exhibits significant anticancer activity. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator in the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in various cancer cell lines .
In a study involving gastric cancer cells (HGC-27), treatment with related compounds led to decreased levels of USP28, a protein associated with tumorigenesis. This suggests that similar mechanisms may be at play with this compound .
Anti-inflammatory and Antimicrobial Effects
The compound also demonstrates anti-inflammatory properties. Studies have indicated that pyrazolo[5,4-d]pyrimidine derivatives can exhibit antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. This broad spectrum of activity makes it a candidate for further development as an anti-inflammatory or antimicrobial agent .
The mechanism by which 3-(3-Chloro-4-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of CDK2 : This leads to cell cycle arrest in cancer cells.
- Regulation of USP28 : By modulating the levels of this protein, the compound can influence pathways involved in cancer progression.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds in its class:
| Compound Name | Structure Type | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Pyrazolo | Moderate | Low |
| Compound B | Triazole | High | Moderate |
| Target Compound | Pyrazolo-Triazole | High | High |
This table illustrates that while many compounds exhibit anticancer properties, the target compound shows promising activity across multiple biological domains.
Case Studies
- Gastric Cancer Study : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in gastric cancer cells through CDK2 inhibition .
- Antimicrobial Testing : The compound was tested against various bacterial strains showing effective inhibition comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
